1-(3,4-difluorophenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole
Overview
Description
1-(3,4-difluorophenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole is a compound of interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-difluorophenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-difluoroaniline with 4-methoxybenzoyl chloride to form an intermediate, which is then subjected to cyclization using sodium azide in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere and specific temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process, ensuring consistent quality and reducing production time.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-difluorophenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl oxides, while reduction could produce difluorophenyl alcohols or amines.
Scientific Research Applications
1-(3,4-difluorophenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorophenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone: Shares similar structural features but differs in the functional groups attached to the phenyl rings.
1-(3,4-Difluorophenyl)-3-(4-methoxyphenyl)propan-1-one: Another structurally related compound with variations in the carbon chain length and functional groups.
Uniqueness
1-(3,4-difluorophenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole is unique due to its tetraazole ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-5-(4-methoxyphenyl)tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N4O/c1-21-11-5-2-9(3-6-11)14-17-18-19-20(14)10-4-7-12(15)13(16)8-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDUTQYFOGQJMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=NN2C3=CC(=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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